molecular formula C19H19N3O4S2 B2962122 N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE CAS No. 313973-13-6

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Katalognummer: B2962122
CAS-Nummer: 313973-13-6
Molekulargewicht: 417.5
InChI-Schlüssel: MGZYCONXTAEUNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by:

  • A benzothiazole core substituted with a methoxy group at the 6-position.
  • A 4-(pyrrolidine-1-sulfonyl)benzamide moiety linked to the benzothiazole via an amide bond.

The benzothiazole scaffold is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrrolidine sulfonyl group may enhance solubility and modulate pharmacokinetics, while the methoxy substituent influences electronic properties and binding interactions. Structural elucidation of such compounds often relies on techniques like X-ray crystallography, where software such as SHELX is widely used for refinement .

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-14-6-9-16-17(12-14)27-19(20-16)21-18(23)13-4-7-15(8-5-13)28(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZYCONXTAEUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a pyrrolidine sulfonamide group, which is known for its pharmacological significance. The synthesis typically involves the condensation of 6-methoxy-1,3-benzothiazole with a suitable sulfonamide derivative under controlled conditions to yield the target compound with high purity and yield.

The biological activity of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation.
  • Receptor Modulation : It also exhibits activity at G protein-coupled receptors (GPCRs), which play a pivotal role in signal transduction processes. This modulation can lead to altered cellular responses and influence pathways related to inflammation and cancer progression .

Anticancer Properties

Recent studies have indicated that N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide demonstrates significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters elucidated the binding interactions between the compound and its molecular targets, providing insights into how structural modifications could enhance its efficacy .

Data Summary Table

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialInhibits growth of S. aureus and E. coli,
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
GPCR ModulationAlters signaling pathways

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Benzimidazole Class

Compounds such as 1-[(N,N-dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s/3t, from ) share functional similarities but differ in core structure and substitution patterns :

Feature Target Compound Compounds (3s/3t)
Core Structure Benzothiazole Benzimidazole
Sulfonyl Group Pyrrolidine-1-sulfonyl N,N-Dimethylamino benzene-4-sulfonyl
Methoxy Position 6-position (benzothiazole) 5- or 6-position (benzimidazole)
Additional Groups Amide linker Sulfinyl group, pyridylmethyl substituent

Key Implications :

  • Sulfonyl Substituents: The pyrrolidine group in the target compound introduces a cyclic amine, which may improve membrane permeability compared to the dimethylamino group in 3s/3t.
  • Methoxy Position : The 6-methoxy group on benzothiazole may sterically hinder interactions compared to the 5-methoxy in 3s, affecting selectivity.

Table 1: Comparative Properties

Property Target Compound Benzimidazole Derivatives (3s/3t)
Molecular Weight ~435 g/mol (estimated) ~550–600 g/mol (reported)
Solubility Moderate (pyrrolidine enhances hydrophilicity) Lower (bulky dimethylamino group)
Therapeutic Potential Anticancer, antimicrobial Gastrointestinal (PPI-like activity)

Structural Insights from Crystallography

Software like SHELX enables precise determination of bond angles and conformations critical for activity. For example, the amide linker in the target compound may adopt a planar conformation, optimizing interactions with target proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.